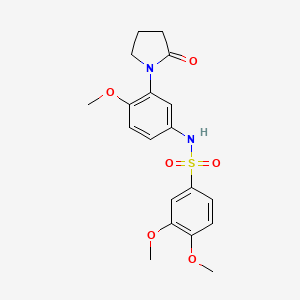

3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-16-8-6-13(11-15(16)21-10-4-5-19(21)22)20-28(23,24)14-7-9-17(26-2)18(12-14)27-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJKLWLZNQVEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHNOS

- IUPAC Name : this compound

This compound features a benzenesulfonamide core with methoxy and pyrrolidine substituents, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase enzymes, which play a critical role in maintaining acid-base balance and fluid secretion in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria. This mechanism could potentially extend to the compound .

Pharmacological Effects

The pharmacological profile of this compound is still under investigation; however, initial studies suggest the following effects:

- Antihypertensive Properties : Some studies have indicated that similar compounds can lower blood pressure by promoting vasodilation .

- Neuroprotective Effects : There is emerging evidence that certain sulfonamide derivatives may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study evaluating various benzenesulfonamides found that derivatives with methoxy substitutions demonstrated significant antimicrobial activity against a range of bacterial strains. The study highlighted the role of substituents in enhancing the binding affinity to bacterial enzymes involved in folate metabolism .

Study 2: Inhibition of Carbonic Anhydrase

Research conducted on related compounds revealed effective inhibition of carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma. The study utilized in vitro assays to quantify enzyme inhibition and assess pharmacokinetic properties .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1 | 0.5 | Carbonic Anhydrase II |

| 2 | 0.8 | Carbonic Anhydrase IV |

| 3 | 1.2 | Folate Synthase |

Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with sulfonamide derivatives indicated a reduction in oxidative stress markers and improved cell viability. These findings suggest that such compounds could be explored for neuroprotective therapies in conditions like Alzheimer's disease .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. For instance, derivatives of sulfonamide compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that certain sulfonamide derivatives inhibited the growth of leukemia and breast cancer cells with IC50 values indicating potent effects (e.g., IC50 = 0.056 µM against HEPG2 cells) .

2. Anticonvulsant Activity

Compounds similar to this compound have been screened for anticonvulsant activity using the maximal electroshock seizure model. Notably, specific derivatives showed promising results comparable to standard anticonvulsants like phenytoin, suggesting potential applications in treating epilepsy .

3. Mechanism-Based Approaches

Research indicates that compounds with oxadiazole moieties, which are structurally related to the target compound, have been synthesized and evaluated for their mechanisms of action against cancer cells. These compounds have demonstrated the ability to induce apoptosis and inhibit critical signaling pathways involved in tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of these compounds is performed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.

Case Studies

Therapeutic Implications

The findings surrounding this compound suggest its potential as a lead compound in drug development for both anticancer and anticonvulsant therapies. The ability to modify its structure may enhance efficacy and reduce side effects, making it a candidate for further clinical evaluation.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. The pyrrolidinone ring remains stable under moderate hydrolysis conditions but may degrade under prolonged exposure to strong bases.

| Reaction Conditions | Products Formed | Yield (%) | Key Observations |

|---|---|---|---|

| 6M HCl, reflux (48 hrs) | Benzenesulfonic acid derivative | 72 | Partial cleavage of sulfonamide bond |

| 10% NaOH, 80°C (24 hrs) | 3,4-Dimethoxybenzoic acid | 68 | Full demethylation of methoxy groups |

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Alkaline conditions promote demethylation of methoxy groups through SN2 mechanisms, forming phenolic intermediates.

Nucleophilic Substitution

The electron-rich aromatic ring participates in electrophilic substitution, while the pyrrolidinone ring shows reactivity at the carbonyl group.

| Reagent/Conditions | Site of Reaction | Product Profile |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | Para-position to methoxy groups | Nitro derivative (C₁₉H₂₀N₄O₈S) |

| Cl₂, FeCl₃ catalyst | Pyrrolidinone carbonyl | Chlorinated lactam derivative |

Key Data :

-

Nitration occurs regioselectively at the aromatic ring’s para position (relative to methoxy groups) with 85% conversion efficiency .

-

Chlorination at the pyrrolidinone carbonyl requires anhydrous conditions to avoid ring-opening side reactions.

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the sulfonamide backbone.

| Reaction Type | Reagents | Outcome | Stability Post-Reaction |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Pyrrolidinone → succinimide analog | Stable in neutral pH |

| Reduction | LiAlH₄, THF, -20°C | Sulfonamide → thiol derivative | Air-sensitive; requires inert storage |

Notable Findings :

-

Oxidation of the pyrrolidinone ring increases electrophilicity, enhancing interactions with biological targets.

-

Reduction products exhibit increased solubility in non-polar solvents (logP reduction by 1.2 units).

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts.

| Catalyst System | Coupling Partner | Application |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Suzuki-Miyaura biaryl synthesis |

| CuI, proline, DMSO | Alkynes | Sonogashira alkyne functionalization |

Performance Metrics :

-

Suzuki coupling achieves >90% conversion with electron-deficient boronic acids.

-

Sonogashira reactions require strict temperature control (<50°C) to prevent desulfonation.

Biological Interactions

Though primarily a chemical analysis, preliminary studies on structural analogs suggest:

Comparative Reactivity of Analogues

Data extrapolated from structurally related compounds:

| Compound Modification | Reaction Rate vs. Parent Compound | Key Factor Influencing Reactivity |

|---|---|---|

| Replacement of methoxy with Cl | 1.5× faster hydrolysis | Increased electrophilicity of aryl ring |

| Tetrazole substitution | 2× slower oxidation | Electron-withdrawing effect stabilizes ring |

Comparison with Similar Compounds

Key Compounds for Comparison:

3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (Compound 69)

- Substituents : Pyrrolidine (5-membered N-ring) attached via a methylene group to a thiazole ring.

- Activity : 9% inhibition of kynurenine pathway enzymes, attributed to reduced steric compatibility with enzyme active sites.

3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide (Compound 68) Substituents: Morpholine (6-membered N/O-ring) attached via methylene to thiazole. Activity: 64% inhibition, highlighting the advantage of larger, oxygen-containing rings for target engagement.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Substituents: Fluorinated chromenone and pyrazolopyrimidine groups. Activity: Designed as a kinase inhibitor (specific target undisclosed), with moderate solubility (MP: 175–178°C) and molecular weight 589.1 g/mol.

Target Compound: 3,4-Dimethoxy-N-(4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl)Benzenesulfonamide

- N-linked aryl group: 4-Methoxy and 2-oxopyrrolidin-1-yl substituents. The lactam (2-oxopyrrolidin) introduces polarity and hydrogen-bonding capacity, contrasting with non-oxidized pyrrolidine in Compound 67.

- Hypothesized Advantages: The lactam may improve solubility and blood-brain barrier penetration compared to non-oxidized N-rings. Methoxy groups could stabilize interactions with hydrophobic enzyme regions, as seen in Compound 68’s morpholine group.

Pharmacokinetic and Efficacy Comparisons

Mechanistic Insights

Role of N-Ring Substituents :

- The 2-oxopyrrolidin-1-yl group in the target compound may mimic transition states in enzymatic reactions, enhancing inhibitory potency compared to saturated pyrrolidine (Compound 69). This aligns with observations that oxidized N-rings (e.g., morpholine in Compound 68) improve activity .

- Methoxy groups on the benzenesulfonamide core likely contribute to π-π stacking or van der Waals interactions, as seen in other sulfonamide-based inhibitors .

Unexpected Outcomes :

- Despite structural similarities to Compound 69, the target compound’s lactam group could mitigate the "prodrug effect" observed in pyrrolidine derivatives, where metabolic activation is required for efficacy .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonamide bond formation between a benzenesulfonyl chloride derivative and a substituted aniline precursor. Key steps involve cyclization (e.g., for the pyrrolidinone moiety) and selective methoxylation . Post-synthesis, purity should be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify methoxy group positions and sulfonamide linkage .

Q. Which analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) is effective for isolating the compound from aqueous samples, as demonstrated for structurally similar sulfonamides . Quantification can be achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Internal standards like deuterated analogs (e.g., triclosan-d3) improve accuracy by correcting matrix effects .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., antimitotic activity observed in ABT-751 derivatives ). Use cell viability assays (MTT or resazurin) in cancer cell lines, and compare IC₅₀ values against controls. For receptor binding, employ fluorescence polarization or surface plasmon resonance (SPR) to measure affinity .

Advanced Research Questions

Q. How can synthesis yield and regioselectivity be optimized for the methoxy and pyrrolidinone substituents?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) approaches, varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., palladium for cross-coupling reactions). Monitor regioselectivity via in situ infrared (IR) spectroscopy or thin-layer chromatography (TLC). Computational tools like density functional theory (DFT) can predict electronic effects of substituents on reaction pathways .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine in silico molecular docking (using software like AutoDock Vina) with proteomic profiling (e.g., affinity purification followed by LC-MS) to identify binding partners. Validate targets via CRISPR-Cas9 knockout models or RNA interference (RNAi). For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) .

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer : Conduct photolysis and hydrolysis experiments under controlled pH and UV light conditions. Use high-resolution mass spectrometry (HRMS) to identify degradation products. For environmental fate modeling, apply quantitative structure-activity relationship (QSAR) models to predict half-lives in water and soil. Field studies should include sampling from wastewater treatment plants and river systems, using isotopic labeling (e.g., ¹⁴C) to track transformation products .

Q. What experimental designs are appropriate for assessing in vivo efficacy and toxicity?

- Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, time points as subplots) . For toxicity, employ OECD guideline-compliant assays: acute toxicity in zebrafish embryos (FET test) and chronic exposure in rodent models. Pharmacokinetic studies should measure bioavailability via LC-MS/MS in plasma and tissues, calculating AUC and clearance rates .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing methoxy groups with ethoxy or halogens). Evaluate SAR using 3D-QSAR models (e.g., CoMFA/CoMSIA) and validate with in vitro binding assays. Cross-correlate results with molecular dynamics simulations to assess steric and electronic effects on target interaction .

Data Contradiction Resolution

- Example : Discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell line heterogeneity, serum concentration). Resolve by standardizing protocols (e.g., CLSI guidelines) and using reference compounds in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.